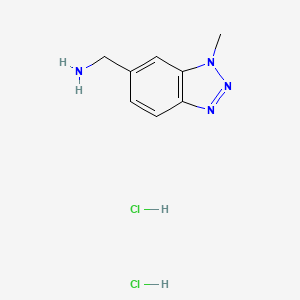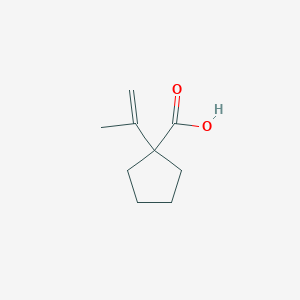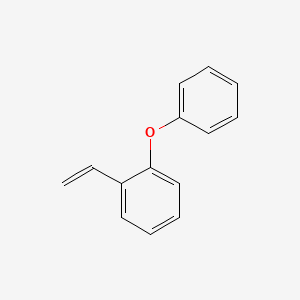
1-Phenoxy-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a phenoxy group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of phenol with styrene in the presence of a catalyst. The reaction typically requires elevated temperatures and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specific catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxy-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 1-Phenoxy-2-ethylbenzene.
Substitution: Various substituted phenoxyvinylbenzenes depending on the reagents used.
Scientific Research Applications
1-Phenoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-2-vinylbenzene involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the vinyl group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects and applications.
Comparison with Similar Compounds
Phenol: Lacks the vinyl group, making it less versatile in certain reactions.
Styrene: Lacks the phenoxy group, limiting its potential for hydrogen bonding and other interactions.
Phenoxyacetic acid: Contains a carboxylic acid group instead of a vinyl group, leading to different chemical properties.
Uniqueness: 1-Phenoxy-2-vinylbenzene is unique due to the presence of both a phenoxy group and a vinyl group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-ethenyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H12O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h2-11H,1H2 |
InChI Key |
JGRGYZHMKFNQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


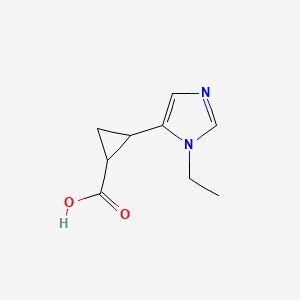

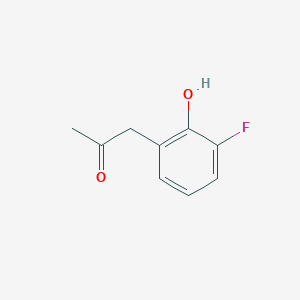
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

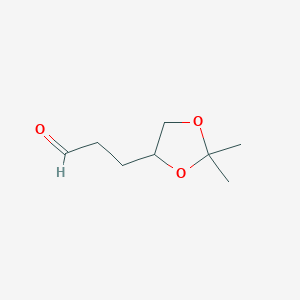


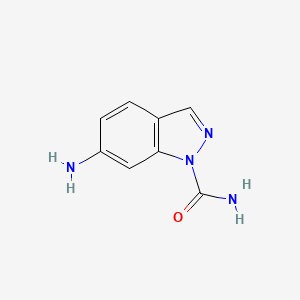

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
